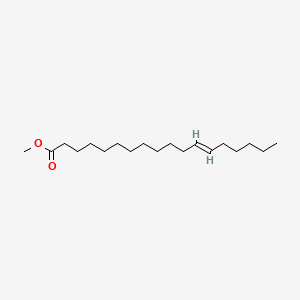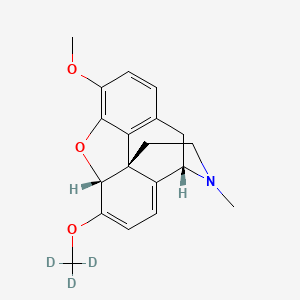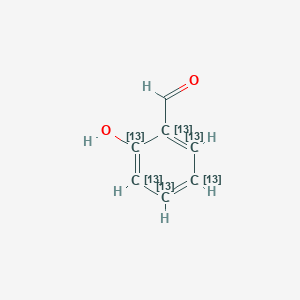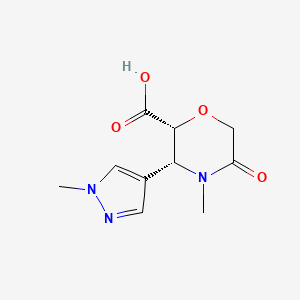
12-Octadecenoic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRANS-12-OCTADECENOIC ACID METHYL ESTER, also known as methyl trans-12-octadecenoate, is a fatty acid methyl ester. It is a derivative of octadecenoic acid, which is an unsaturated fatty acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-12-OCTADECENOIC ACID METHYL ESTER typically involves the esterification of trans-12-octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of TRANS-12-OCTADECENOIC ACID METHYL ESTER is often achieved through the transesterification of vegetable oils or animal fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield.
化学反応の分析
Types of Reactions
TRANS-12-OCTADECENOIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed for the reduction of the double bond.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides, and other oxygenated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amino esters, alkoxy esters, and other substituted derivatives.
科学的研究の応用
TRANS-12-OCTADECENOIC ACID METHYL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Studied for its role in cell membrane structure and function due to its unsaturated nature.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used as a biodiesel component and as a raw material in the production of surfactants and lubricants.
作用機序
The mechanism of action of TRANS-12-OCTADECENOIC ACID METHYL ESTER involves its interaction with cell membranes and enzymes. The unsaturated double bond in the molecule allows it to integrate into cell membranes, affecting their fluidity and function. Additionally, the compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that exert anti-inflammatory and antioxidant effects.
類似化合物との比較
Similar Compounds
CIS-12-OCTADECENOIC ACID METHYL ESTER: The cis isomer of the compound, which has different physical and chemical properties due to the configuration of the double bond.
METHYL OLEATE: Another unsaturated fatty acid methyl ester with a double bond at the 9th position.
METHYL LINOLEATE: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th positions.
Uniqueness
TRANS-12-OCTADECENOIC ACID METHYL ESTER is unique due to its trans configuration, which imparts different physical properties compared to its cis isomer. The trans configuration results in a more linear structure, leading to higher melting points and different reactivity in chemical reactions.
特性
分子式 |
C19H36O2 |
|---|---|
分子量 |
296.5 g/mol |
IUPAC名 |
methyl (E)-octadec-12-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7+ |
InChIキー |
LMWAESDDOGRMOK-BQYQJAHWSA-N |
異性体SMILES |
CCCCC/C=C/CCCCCCCCCCC(=O)OC |
正規SMILES |
CCCCCC=CCCCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)

![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)





